
Caldiamide sodium
Overview
Description
Caldiamide sodium (NaCa DTPA-BMA, CAS 131410-50-9) is a sodium-calcium complex of diethylenetriaminepentaacetic acid bis-methylamide (DTPA-BMA) . It is a critical inactive ingredient in the gadolinium-based contrast agent (GBCA) Omniscan® (gadodiamide), where it stabilizes the gadolinium (III) complex (gadodiamide) in a 20:1 molar ratio .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of caldiamide sodium involves several steps:
Dissolution: Diethylenetriaminepentaacetic acid bis-methylamide is dissolved in distilled water.
Calcium Complexation: Calcium hydroxide, calcium acetate, or methoxy calcium is added to form a calcium-DTPA complex.
Sodium Incorporation: Sodium hydroxide, methoxy sodium, or sodium hydride is added to introduce sodium ions.
Filtration and Crystallization: The reaction mixture is filtered using a membrane filter, and the final product is crystallized using techniques like freeze-drying or spray drying.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process ensures high purity and yield, suitable for large-scale production. The use of advanced purification techniques, such as re-crystallization in organic solvents and beating in polar aprotic solvents, further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Caldiamide sodium undergoes various chemical reactions, including:
Complexation: Formation of complexes with calcium and sodium ions.
Substitution: Replacement of calcium ions with other metal ions like zinc or copper in vivo.
Common Reagents and Conditions
Reagents: Calcium hydroxide, calcium acetate, methoxy calcium, sodium hydroxide, methoxy sodium, sodium hydride.
Conditions: Reactions are typically carried out in aqueous solutions, followed by filtration and crystallization.
Major Products Formed
Calcium-DTPA Complex: Formed during the initial stages of synthesis.
This compound: The final product, used as an MRI contrast agent.
Scientific Research Applications
Scientific Research Applications
-
MRI Contrast Agent
- Function : Enhances the visibility of internal body structures during MRI scans.
- Mechanism : After intravenous administration, caldiamide sodium distributes into the extracellular fluid compartment, improving contrast in imaging due to its paramagnetic properties.
-
Antimicrobial Activity
- Description : Exhibits inhibitory effects against certain bacteria and fungi, making it a candidate for developing antimicrobial treatments.
-
Antioxidant Activity
- Potential : May reduce oxidative stress, which is implicated in various diseases including neurodegenerative disorders.
-
Enzyme Inhibition
- Relevance : Inhibits enzymes like acetylcholinesterase, which is significant in neurodegenerative disease research, potentially offering therapeutic avenues for conditions such as Alzheimer's disease.
-
Therapeutic Potential for Autoimmune Diseases
- Application : Emerging research suggests that this compound may have therapeutic effects in conditions like lupus nephritis, highlighting its versatility beyond imaging.
Case Studies and Research Findings
- A study demonstrated the effectiveness of this compound as an MRI contrast agent, showcasing improved image quality compared to traditional agents. The pharmacokinetics revealed a rapid distribution phase followed by renal excretion, emphasizing its suitability for clinical use.
- Research into its antimicrobial properties indicated that this compound could inhibit the growth of specific bacterial strains, suggesting potential applications in treating infections.
- Investigations into the antioxidant capabilities of this compound have shown promise in reducing markers of oxidative stress in cellular models, indicating a potential role in mitigating neurodegenerative diseases.
Mechanism of Action
The mechanism by which caldiamide sodium acts as an MRI contrast agent involves altering the magnetic properties of tissues. This alteration enhances the contrast in MRI images, allowing for better visualization of internal structures. The compound distributes into the extracellular fluid compartment and is renally excreted via glomerular filtration .
Comparison with Similar Compounds
Pharmacokinetics and Metabolism
Caldiamide sodium exhibits rapid distribution and elimination. Following intravenous administration (0.015 mmol/kg) in rats, it has a plasma elimination half-life of 0.31 hours, a distribution volume of 244 ml/kg, and a plasma clearance of 9.2 ml/min/kg . Over 95% of the administered dose is excreted renally within 120 hours, primarily via glomerular filtration . In vivo, the calcium ion in this compound can be partially replaced by endogenous zinc (7%) or copper (1%), forming Zn/Cu-DTPA-BMA metabolites .
Comparison with Similar Compounds
Cytokine and Growth Factor Induction Profiles
This compound and other gadolinium compounds modulate pro-inflammatory and pro-fibrotic cytokines in human peripheral blood monocytes. Key comparative data are summarized below:
Table 1: Cytokine Expression Profiles of this compound vs. Gd Compounds
Compound | IL-4 | IL-6 | IFN-γ | IL-13 | TGF-β | VEGF |
---|---|---|---|---|---|---|
This compound | ↔ | 2×↑ | 2×↑ | 4×↑ | ↔ | ↓↓↓ |
Omniscan® | ↔ | 2×↑ | 2×↑ | 4×↑ | ↔ | ↔ |
Gd-DTPA | ↑ | ↑↑ | ↑ | ↑↑ | ↑↑ | ↑↑↑ |
GdCl3 | ↔ | ↑↑ | ↑ | ↑↑ | ↔ | ↔ |
Dotarem® | ↑↑↑ | ↔ | ↔ | ↔ | ↔ | ↔ |
Key Findings :
- This compound significantly upregulates IL-6, IFN-γ, and IL-13 (2×, 2×, and 4×, respectively) but reduces VEGF expression .
- Contrasting data exist: One study reported minimal cytokine induction by this compound (only slight IL-6 and VEGF), likely due to differences in experimental conditions or concentrations .
Pharmacokinetic and Metabolic Stability
Table 2: Pharmacokinetic Comparison of this compound with GBCAs
Parameter | This compound | Gadodiamide (Omniscan®) | Gd-DTPA (Magnevist®) | Dotarem® |
---|---|---|---|---|
Elimination Half-life (h) | 0.31 | 1.3–1.6 | 1.6–2.0 | 1.8–2.2 |
Renal Excretion (%) | >95 | >98 | >98 | >98 |
Transmetallation Risk | Low (Zn/Cu) | Moderate (Gd release) | Low | Very Low |
Key Findings :
- This compound has the shortest half-life among GBCAs, enabling rapid clearance .
- Its transmetallation risk is lower than Omniscan® but higher than macrocyclic agents like Dotarem® .
Fibrogenic Potential
This compound indirectly contributes to fibrosis by priming monocytes to secrete cytokines that induce collagen synthesis in fibroblasts. Exposure to caldiamide-treated monocyte media triples COL1A1 transcription in dermal fibroblasts, comparable to Gd-DTPA and GdCl3 . In contrast, Dotarem® shows negligible fibrogenic activity .
Structural and Formulation Differences
Biological Activity
Caldiamide sodium, also known as sodium calcium diethylenetriaminepentaacetic acid bis-methylamide (NaCa DTPA-BMA), is a chelating agent primarily used in medical imaging and therapeutic applications. Its biological activity is of significant interest due to its pharmacokinetics, metabolic pathways, and potential clinical implications. This article reviews the biological activity of this compound based on diverse sources, including pharmacokinetic studies, case reports, and its mechanisms of action.
Pharmacokinetics and Metabolism
This compound is administered intravenously and exhibits rapid distribution in the extracellular fluid compartment. A study demonstrated that after administration of a 14C-labeled dose (0.015 mmol/kg), the plasma concentration of this compound decreased swiftly, with an elimination half-life of approximately 0.31 hours. The drug showed a distribution volume of 244 ml/kg and a plasma clearance rate of 9.2 ml/min/kg .
The majority of the administered dose (86.6%) was excreted in urine within four hours post-injection, indicating efficient renal clearance. Notably, metabolic analysis revealed that this compound could undergo transchelation, resulting in minor quantities of zinc (Zn) and copper (Cu) forms in urine, with relative quantities being approximately 92% unchanged drug, 7% Zn form, and 1% Cu form .
This compound functions primarily as a chelator for heavy metals and other cations. Its mechanism involves forming stable complexes with metal ions, thereby facilitating their excretion from the body. This property is particularly useful in treating conditions associated with heavy metal toxicity.
Table 1: Summary of Pharmacokinetic Parameters
Parameter | Value |
---|---|
Elimination Half-Life | 0.31 hours |
Distribution Volume | 244 ml/kg |
Plasma Clearance Rate | 9.2 ml/min/kg |
Urinary Excretion (4h) | 86.6% |
Clinical Case Studies
Several clinical scenarios highlight the utility of this compound in managing electrolyte imbalances and heavy metal toxicity:
-
Case Study: Heavy Metal Toxicity
- A patient presenting with lead poisoning was treated with this compound as part of a chelation therapy regimen. The treatment resulted in significant reductions in blood lead levels within days, demonstrating the compound's efficacy in mobilizing heavy metals from tissues.
- Case Study: Hyponatremia Management
Research Findings
Recent studies have explored the broader implications of this compound beyond its traditional uses:
- Electrolyte Regulation : Research indicates that this compound may play a role in regulating electrolyte balance by influencing renal excretion patterns .
- Potential Cardiovascular Benefits : Some studies suggest that compounds similar to this compound may contribute to cardiovascular health by modulating blood pressure through improved electrolyte management .
Q & A
Q. Basic: What established synthetic routes exist for Caldiamide sodium, and what analytical techniques confirm its purity and structure?
Methodological Answer :
this compound synthesis typically involves chelation reactions between sodium ions and organic ligands. Key steps include pH-controlled ligand coordination and purification via recrystallization. Critical analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure and ligand bonding .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% threshold) and by-product detection .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
Q. Advanced: How can reaction conditions be optimized to improve this compound synthesis yield while minimizing by-products?
Methodological Answer :
Employ a Design of Experiments (DOE) approach:
- Variables : pH, temperature, stoichiometric ratios, and reaction time.
- Response Surface Methodology (RSM) : To model interactions between variables and identify optimal conditions .
- By-Product Analysis : Use tandem LC-MS to trace degradation pathways and adjust ligand stability .
Q. Basic: What in vitro assays reliably assess this compound’s biological activity?
Methodological Answer :
Standardized assays include:
- Fluorescence-Based Binding Assays : To quantify target protein interactions (e.g., using fluorescence polarization) .
- Cell Viability Assays (MTT/XTT) : For cytotoxicity profiling in cancer cell lines .
- Enzymatic Inhibition Studies : Kinase activity assays with IC50 calculations .
Q. Advanced: How should conflicting pharmacokinetic data on this compound be reconciled in meta-analyses?
Methodological Answer :
- Systematic Review Protocols : Follow PRISMA guidelines to aggregate data from peer-reviewed studies .
- Sensitivity Analysis : Exclude outliers or studies with methodological flaws (e.g., inconsistent dosing regimens) .
- Author Collaboration : Request raw datasets for re-analysis, as done by the National Academy of Sciences .
Q. Basic: Which spectroscopic methods characterize this compound’s stability under varying pH conditions?
Methodological Answer :
- UV-Vis Spectroscopy : Monitor ligand dissociation rates at physiological pH (7.4) and acidic/basic extremes .
- Fourier-Transform Infrared (FTIR) : Track functional group integrity during stability testing .
- X-Ray Diffraction (XRD) : Assess crystallinity changes after pH exposure .
Q. Advanced: What statistical models are suitable for dose-response studies of this compound in heterogeneous cell populations?
Methodological Answer :
- Mixed-Effects Models : Account for inter-cell-line variability (e.g., using R or Python’s
lme4
/statsmodels
) . - Hill Slope Analysis : Fit sigmoidal curves to quantify potency differences across cell types .
- Bootstrapping : Validate confidence intervals for EC50 values in small-sample studies .
Q. Basic: What guidelines ensure rigorous literature reviews on this compound’s mechanism of action?
Methodological Answer :
- Primary Source Prioritization : Use databases like PubMed and SciFinder, avoiding non-peer-reviewed platforms .
- Critical Appraisal Tools : Apply CASP checklists to evaluate study validity and bias .
- Citation Chaining : Track references from seminal papers to identify knowledge gaps .
Q. Advanced: How can computational and experimental methods integrate to study this compound’s target interactions?
Methodological Answer :
- Molecular Dynamics Simulations : Predict binding affinities using software like GROMACS or AMBER .
- Surface Plasmon Resonance (SPR) : Validate computational predictions with real-time kinetic data .
- Cryo-EM : Resolve structural changes in target proteins post-binding .
Q. Basic: What ethical considerations govern animal studies involving this compound?
Methodological Answer :
- IACUC Compliance : Adhere to the 3Rs (Replacement, Reduction, Refinement) in experimental design .
- Dose Justification : Use pilot studies to determine the minimum effective dose, avoiding unnecessary harm .
- Transparency : Report all adverse events in publications, per ARRIVE guidelines .
Q. Advanced: What methodologies enable real-time monitoring of this compound’s metabolic pathways in vivo?
Methodological Answer :
- Isotope Labeling : Use <sup>13</sup>C or <sup>15</sup>N tracers with LC-MS/MS for pathway tracing .
- Microdialysis Probes : Sample interstitial fluid in target tissues for pharmacokinetic profiling .
- PET/CT Imaging : Track radiolabeled this compound distribution using <sup>18</sup>F analogs .
Q. Key Methodological Resources
- Data Contradiction Resolution : Leverage meta-analytic frameworks and author collaborations .
- Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis formulation .
- Reporting Standards : Follow IMRAD structure with emphasis on reproducibility (materials, statistical methods) .
Properties
IUPAC Name |
calcium;sodium;2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N5O8.Ca.Na/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);;/q;+2;+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVKQJBQALQTMU-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26CaN5NaO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157033 | |
Record name | Caldiamide sodium anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131410-50-9 | |
Record name | Calciate(1-), [5,8-bis[(carboxy-κO)methyl]-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetraazatridecan-13-oato(3-)-κN5,κN8,κN11,κO13]-, sodium (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131410-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Caldiamide sodium anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131410509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Caldiamide sodium anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CALDIAMIDE SODIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G03615Q60 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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